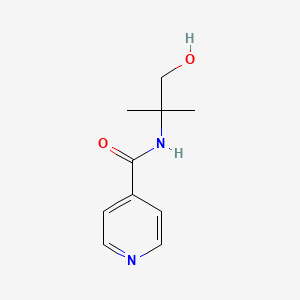

N-(1-hydroxy-2-methylpropan-2-yl)pyridine-4-carboxamide

Description

Properties

IUPAC Name |

N-(1-hydroxy-2-methylpropan-2-yl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-10(2,7-13)12-9(14)8-3-5-11-6-4-8/h3-6,13H,7H2,1-2H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVZKRJYUUHPGOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NC(=O)C1=CC=NC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-hydroxy-2-methylpropan-2-yl)pyridine-4-carboxamide typically involves the reaction of pyridine-4-carboxylic acid with 1-amino-2-methylpropan-2-ol under dehydration conditions. The reaction can be carried out using coupling reagents such as carbodiimides (e.g., DCC, EDC) in the presence of a base like triethylamine.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry to enhance efficiency and scalability. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: N-(1-hydroxy-2-methylpropan-2-yl)pyridine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium(VI) oxide or Dess-Martin periodinane.

Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Chromium(VI) oxide, Dess-Martin periodinane, acetic anhydride.

Reduction: Lithium aluminum hydride (LiAlH4), borane (BH3).

Substitution: Nitric acid (HNO3), halogens (Cl2, Br2), Lewis acids (AlCl3).

Major Products Formed:

Oxidation: N-(1-hydroxy-2-methylpropan-2-yl)pyridine-4-carboximidoyl chloride.

Reduction: N-(1-hydroxy-2-methylpropan-2-yl)pyridine-4-carboximidic acid.

Substitution: N-(1-hydroxy-2-methylpropan-2-yl)pyridine-4-carboxylic acid derivatives (e.g., nitro, chloro, bromo derivatives).

Scientific Research Applications

N-(1-Hydroxy-2-methylpropan-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride has a wide range of applications in scientific research, including its use as a building block for synthesizing more complex molecules. It is a complex organic compound belonging to the class of pyrazolopyridines.

Preparation Methods

The synthesis of N-(1-Hydroxy-2-methylpropan-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride typically involves the reaction of 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol. Industrial production can be scaled up by optimizing reaction conditions, using appropriate catalysts, and ensuring efficient purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

N-(1-Hydroxy-2-methylpropan-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.

N-(1-Hydroxy-2-methylpropan-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride has garnered attention for its potential biological activities. Research indicates that it may modulate various signaling pathways involved in cell proliferation and apoptosis.

Key Mechanisms:

- Receptor Interaction: The compound may interact with receptors such as G protein-coupled receptors (GPCRs), influencing downstream signaling cascades.

- Enzyme Inhibition: It has been shown to inhibit certain enzymes that play a role in metabolic pathways, thus affecting cellular metabolism.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound, demonstrating significant activity against various bacterial strains, including Mycobacterium tuberculosis, as shown in in vitro assays. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Anticancer Potential

This compound has also been investigated for its anticancer properties. In cellular models, it exhibited cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

Antimicrobial Activity Against Mycobacterium tuberculosis

- Study Design: In vitro assays were conducted using the MABA (Microplate Alamar Blue Assay) method.

- Results: The compound showed promising antitubercular activity with an IC50 value indicating effective inhibition of bacterial growth.

- Conclusion: These findings suggest potential for development as an antitubercular agent.

Cytotoxic Effects on Cancer Cell Lines

- Study Design: Various cancer cell lines were treated with different concentrations of the compound.

- Results: Significant reduction in cell viability was observed, alongside increased markers of apoptosis.

- Conclusion: The compound demonstrates potential as a lead candidate for anticancer drug development.

Mechanism of Action

The mechanism by which N-(1-hydroxy-2-methylpropan-2-yl)pyridine-4-carboxamide exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between N-(1-hydroxy-2-methylpropan-2-yl)pyridine-4-carboxamide and related pyridine-4-carboxamide derivatives.

Table 1: Comparative Analysis of Pyridine-4-Carboxamide Derivatives

Structural and Functional Insights

Substituent Effects on Bioactivity

- Halogenated Derivatives (14d, 14e, 14f) : Compounds with fluorophenyl, bromophenyl, or chlorophenyl groups (e.g., 14d) exhibit enhanced PI3Kα inhibition (IC₅₀ < 1 μM) and cytotoxicity against A549, PC-3, and MCF-7 cancer cell lines. The electron-withdrawing nature of halogens likely improves target binding affinity .

- Morpholino and Thiopyrano-Pyrimidinyl Moieties (14d): These groups enhance solubility and stabilize interactions with kinase active sites, contributing to potent enzymatic inhibition .

Carbamoyl vs. Hydroxyalkyl Substitutions

- N-[(2-methoxyphenyl)carbamoyl]pyridine-4-carboxamide (6) : The 2-methoxy group confers insecticidal activity, likely through interference with insect neuronal signaling pathways .

Specialized Moieties

- Azetidinone Ring (4d): The 4-oxoazetidinone moiety in compound 4d enhances CNS penetration, enabling nootropic effects. The p-nitrophenyl group further optimizes binding to neurological targets .

- Bulky Aryl Groups (N-[2,6-diisopropylphenyl] derivative) : The steric bulk of 2,6-diisopropylphenyl facilitates coordination with transition metals, making it suitable for catalytic applications .

Physicochemical Properties

- Molecular Weight and Solubility : Smaller derivatives like this compound (194.23 g/mol) are expected to have better solubility than bulkier analogs (e.g., compound 14d, ~600 g/mol) .

- Thermal Stability: Melting points and thermal data are absent for most compounds, but morpholino-containing derivatives (14d) are reported as solids with defined melting points, suggesting higher crystallinity .

Biological Activity

N-(1-hydroxy-2-methylpropan-2-yl)pyridine-4-carboxamide is a chemical compound with a unique structure that includes a pyridine ring, a carboxamide group, and a hydroxyalkyl substituent. This compound has garnered attention for its potential biological activities, including interactions with various biomolecules and therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from diverse research sources.

The molecular formula of this compound is C10H13N2O2, with a molecular weight of approximately 193.23 g/mol. Its structure contributes to its solubility and reactivity, making it a candidate for various biological evaluations.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The hydroxy and carboxamide groups are crucial for binding affinity and reactivity, allowing the compound to modulate enzyme or receptor activity, leading to various biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been investigated for its potential as an antibiotic, particularly against resistant strains of bacteria. This compound may inhibit bacterial growth by interfering with essential cellular processes .

Enzyme Inhibition

Studies have shown that this compound can inhibit specific enzymes involved in inflammatory pathways. For instance, it demonstrates inhibitory activity against cyclooxygenases (COX) and lipoxygenases (LOX), which are critical in the inflammatory response .

Interaction with Biological Macromolecules

The binding affinity of this compound with proteins and nucleic acids has been explored through various techniques such as surface plasmon resonance and fluorescence spectroscopy. These studies indicate that the compound can effectively bind to certain biomolecules, potentially altering their function.

Study on Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of this compound against Clostridium difficile, the compound was found to significantly reduce spore germination in vitro. This suggests its potential as a therapeutic agent in treating infections caused by this pathogen .

Inhibition of Inflammatory Pathways

Another investigation focused on the anti-inflammatory properties of the compound. It was shown to reduce the production of pro-inflammatory cytokines in cellular models, indicating its potential use in managing inflammatory diseases .

Data Table: Biological Activities and Mechanisms

Q & A

Basic: What synthetic routes are available for N-(1-hydroxy-2-methylpropan-2-yl)pyridine-4-carboxamide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves coupling pyridine-4-carboxylic acid derivatives with 1-hydroxy-2-methylpropan-2-amine. A general procedure (similar to ) includes:

- Step 1: Activate the carboxylic acid using coupling agents like EDCI/HOBt or DCC.

- Step 2: React with 1-hydroxy-2-methylpropan-2-amine under inert conditions (e.g., nitrogen atmosphere) in anhydrous solvents (e.g., DMF, THF).

- Step 3: Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization.

Optimization may involve adjusting stoichiometry, temperature (e.g., 0–25°C), and reaction time (12–24 hrs). Monitoring via TLC or HPLC ensures completion .

Basic: How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- FT-IR: Identify key functional groups (e.g., amide C=O stretch ~1650 cm⁻¹, O-H stretch ~3320 cm⁻¹) .

- NMR: ¹H/¹³C NMR confirms structure; e.g., pyridine protons (δ 8.5–7.5 ppm), methyl groups in the hydroxypropan-2-yl moiety (δ 1.2–1.4 ppm) .

- X-ray Crystallography: Use SHELX programs (SHELXL for refinement) to resolve crystal structures. Key parameters: Mo Kα radiation, 100 K, R-factor < 0.05 .

Advanced: How can stereochemical outcomes in the synthesis be controlled and analyzed?

Methodological Answer:

- Chiral Resolution: Use enantiopure starting materials (e.g., (R)- or (S)-amines) to control stereochemistry .

- Chiral HPLC: Employ columns like Chiralpak IA/IB with hexane/isopropanol mobile phases to separate enantiomers.

- Optical Rotation: Measure [α]D values (e.g., +69.49° for (R,R)-enantiomer in CHCl₃) to confirm configuration .

Advanced: What computational methods are used to study structure-activity relationships (SAR)?

Methodological Answer:

- 3D-QSAR: Use VLife MDS or similar software to align molecules, generate CoMFA/CoMSIA models, and correlate steric/electrostatic fields with activity (e.g., anti-inflammatory IC₅₀) .

- Molecular Docking: Perform docking studies (AutoDock Vina, Schrödinger) into target proteins (e.g., CFTR for cystic fibrosis) to predict binding modes .

Advanced: How can contradictions in biological activity data be resolved?

Methodological Answer:

- Data Normalization: Ensure consistent assay conditions (e.g., cell lines, incubation time).

- 3D-QSAR Validation: Cross-validate models using test sets and bootstrapping to identify outliers .

- Mechanistic Studies: Use site-directed mutagenesis or isotopic labeling to probe target interactions .

Advanced: What crystallization techniques yield high-quality crystals for X-ray analysis?

Methodological Answer:

- Solvent Diffusion: Use slow evaporation in mixed solvents (e.g., methanol/dichloromethane).

- Temperature Gradients: Cool saturated solutions from 40°C to 4°C over 48 hrs.

- SHELX Refinement: Apply restraints for disordered moieties (e.g., hydroxy groups) and validate using R₁/wR₂ metrics .

Basic: What are the solubility and stability profiles under various conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.